molecular formula C26H17BrN2O2 B11521065 N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,2-dihydroacenaphthylene-5-carboxamide

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,2-dihydroacenaphthylene-5-carboxamide

Cat. No.: B11521065
M. Wt: 469.3 g/mol
InChI Key: XNJMRJCDVZPHGJ-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a lengthy name. Let’s break it down:
    • The core structure consists of a benzoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) fused to a dihydroacenaphthylene ring system.
    • The 4-bromophenyl group is attached to the benzoxazole ring.
    • The carboxamide functional group is present at the 5-position of the dihydroacenaphthylene ring.
  • Overall, it combines aromatic, heterocyclic, and amide features.
  • Preparation Methods

    • One synthetic route involves the reaction of 4-bromobenzyl bromide with sodium cyanide in a solvent like DMF-water . The reaction proceeds via nucleophilic substitution, yielding the desired compound.
    • Here’s the reaction:

      4-Bromobenzyl bromide+Sodium cyanideN-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,2-dihydroacenaphthylene-5-carboxamide\text{4-Bromobenzyl bromide} + \text{Sodium cyanide} \rightarrow \text{this compound} 4-Bromobenzyl bromide+Sodium cyanide→this compound

    • The product can be isolated and purified using standard techniques.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Bromination: Due to the presence of the bromophenyl group, it can undergo electrophilic aromatic substitution.

        Amide Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to form the corresponding carboxylic acid and amine.

        Reduction: The carbonyl group in the amide can be reduced to an alcohol.

    • Common reagents include hydrogen , sodium hydroxide , and reducing agents .
  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.

      Fluorescent Probes: The benzoxazole moiety can serve as a fluorescent probe in biological studies.

      Materials Science: It may find applications in organic electronics or as a building block for functional materials.

  • Mechanism of Action

    • The exact mechanism depends on the specific application.
    • If used as a drug, it could target specific receptors or enzymes.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other benzoxazoles, dihydroacenaphthylenes, and amides.
    • Uniqueness lies in the combination of these structural elements.

    Properties

    Molecular Formula

    C26H17BrN2O2

    Molecular Weight

    469.3 g/mol

    IUPAC Name

    N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,2-dihydroacenaphthylene-5-carboxamide

    InChI

    InChI=1S/C26H17BrN2O2/c27-18-9-6-17(7-10-18)26-29-22-14-19(11-13-23(22)31-26)28-25(30)21-12-8-16-5-4-15-2-1-3-20(21)24(15)16/h1-3,6-14H,4-5H2,(H,28,30)

    InChI Key

    XNJMRJCDVZPHGJ-UHFFFAOYSA-N

    Canonical SMILES

    C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NC4=CC5=C(C=C4)OC(=N5)C6=CC=C(C=C6)Br

    Origin of Product

    United States

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